

Biological activity of "Methyl 3-(4-formylphenyl)acrylate" derivatives

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Compound of Interest

Compound Name: **Methyl 3-(4-formylphenyl)acrylate**

Cat. No.: **B024990**

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An In-depth Technical Guide to the Biological Activity of **Methyl 3-(4-formylphenyl)acrylate** Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of **methyl 3-(4-formylphenyl)acrylate** and its derivatives. The document consolidates current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction

Methyl 3-(4-formylphenyl)acrylate belongs to the class of acrylate derivatives, which are recognized for their diverse pharmacological properties. The core structure, featuring a phenyl ring with a formyl group and an acrylate moiety, serves as a versatile scaffold for the synthesis of novel bioactive compounds. Research has primarily focused on exploring their potential as anticancer, anti-inflammatory, and antioxidant agents. This guide delves into the synthesis, biological evaluation, and mechanisms of action of these promising compounds.

Biological Activities and Quantitative Data

Derivatives of **methyl 3-(4-formylphenyl)acrylate** have demonstrated significant biological activities across various assays. The following tables summarize the quantitative data from key

studies, primarily focusing on their cytotoxic effects against cancer cell lines.

Anticancer Activity

The antiproliferative properties of acrylate derivatives have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of these compounds.

Compound	Cell Line	IC50 (μM)	Reference
Acrylate Derivative 5b	MCF-7 (Breast Carcinoma)	5.12	[1]
Acrylate Derivative 6a	MCF-7 (Breast Carcinoma)	6.74	[1]
Acrylate Derivative 6e	MCF-7 (Breast Carcinoma)	2.57	[1]
Acrylate Derivative 6f	MCF-7 (Breast Carcinoma)	3.26	[1]
Acrylate Derivative 6h	MCF-7 (Breast Carcinoma)	7.08	[1]
Methyl 3-(4-nitrophenyl)acrylate	P388 Murine Leukemia	7.98 μg/mL	[2]
Methyl 3-(2-nitrophenyl)acrylate	P388 Murine Leukemia	27.78 μg/mL	[2]
Acrylic Acid Derivative 4b	MDA-MB-231	3.24	[3]

Anti-inflammatory and Antioxidant Activities

While specific data for **methyl 3-(4-formylphenyl)acrylate** derivatives is limited, related cinnamic acid and acrylate derivatives have shown potential in modulating inflammatory pathways and scavenging free radicals. For instance, a hybrid compound of ferulic acid (a cinnamic acid derivative) and esculetin demonstrated significant antioxidant activity with a

scavenging concentration (SC50) value of 2.36 $\mu\text{g}/\text{mL}$ in a DPPH assay[4]. Other studies have investigated the inhibition of pro-inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), and tumor necrosis factor-alpha (TNF- α)[5].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of **methyl 3-(4-formylphenyl)acrylate** derivatives.

Synthesis of Acrylate Derivatives

A general method for synthesizing acrylate derivatives involves the reaction of a substituted benzaldehyde with an appropriate acetamido-acrylate in the presence of a base and a suitable solvent.

- **Reaction Setup:** A mixture of the substituted benzaldehyde, N-acetylglycine, and a base such as sodium acetate in acetic anhydride is refluxed.
- **Work-up:** The reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed, and dried.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the desired acrylate derivative.
- **Characterization:** The structure of the synthesized compounds is confirmed using spectroscopic techniques such as $^1\text{H-NMR}$, $^{13}\text{C-NMR}$, and mass spectrometry[1][3].

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

- **Cell Culture:** Cancer cells (e.g., MCF-7) are seeded in 96-well plates and incubated to allow for cell attachment.
- **Compound Treatment:** The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-48 hours).

- MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve[2].

Anti-inflammatory Assay (Measurement of Pro-inflammatory Cytokines)

This protocol describes the measurement of lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF- α and IL-6 in macrophages (e.g., RAW 264.7).

- Cell Stimulation: Macrophages are stimulated with LPS in the presence or absence of the test compounds.
- Supernatant Collection: After incubation, the cell culture supernatant is collected.
- ELISA: The concentrations of TNF- α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[6].

Antioxidant Assay (DPPH Radical Scavenging Assay)

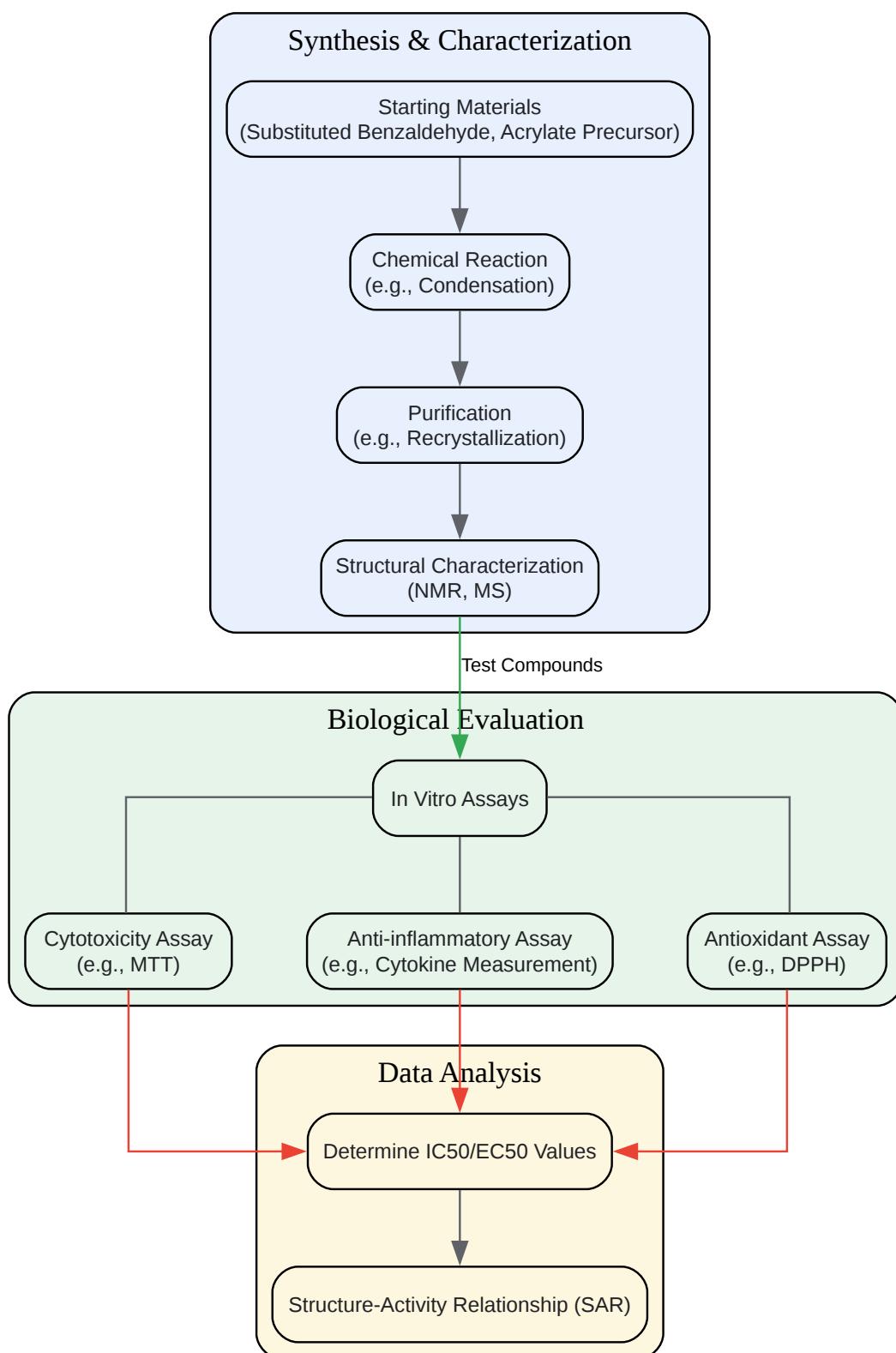
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging activity of a compound.

- Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.
- Incubation: The mixture is incubated in the dark at room temperature.
- Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

- Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined[7].

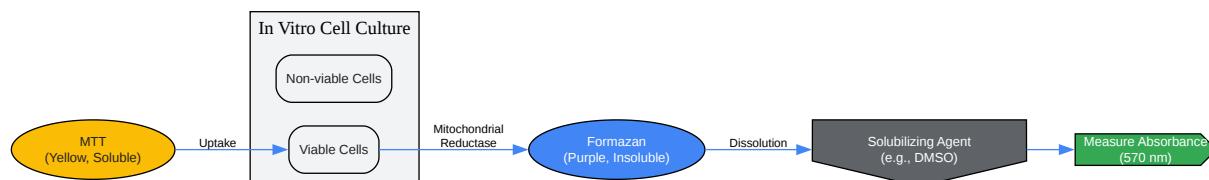
Visualizations: Diagrams of Workflows and Pathways

General Workflow for Synthesis and Biological Evaluation

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Caption: Workflow for synthesis and biological evaluation of derivatives.

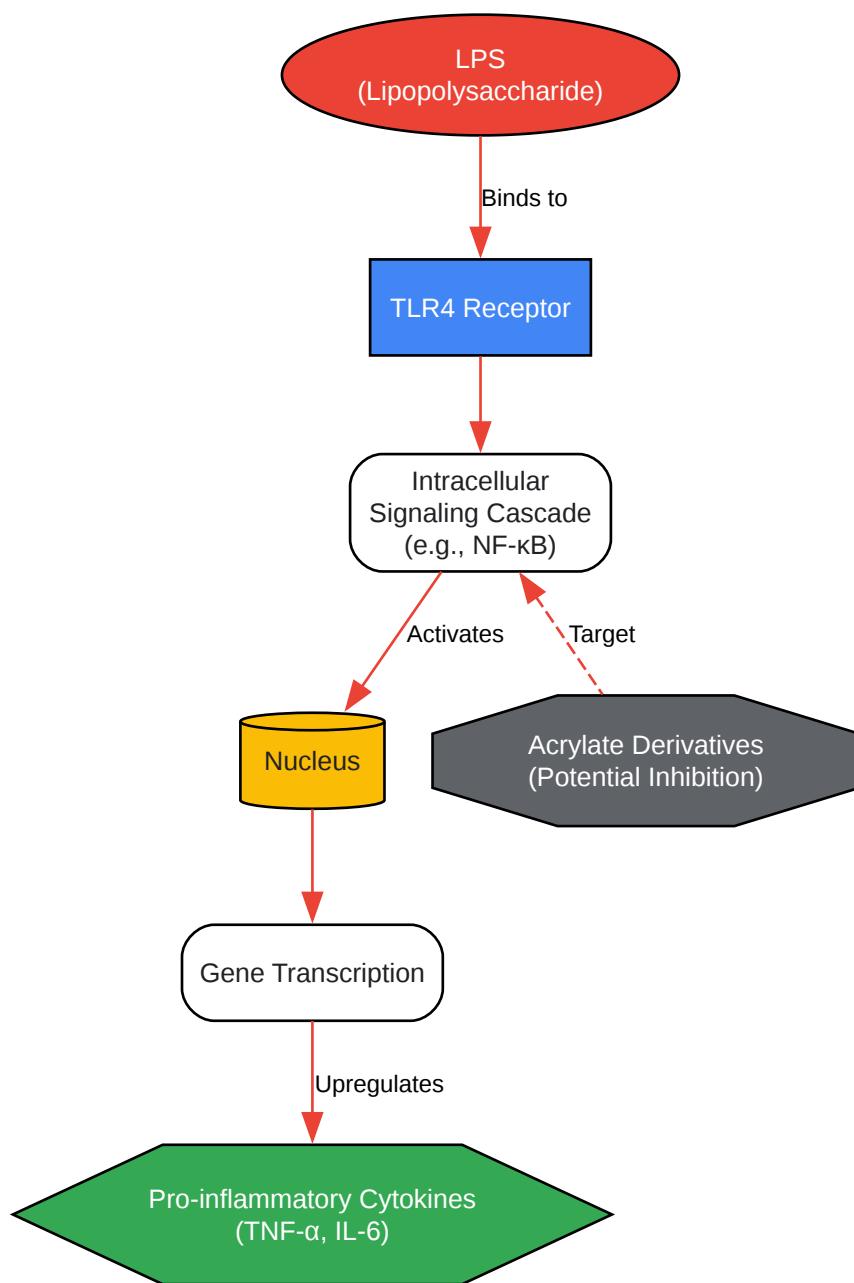
Principle of the MTT Cytotoxicity Assay



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Caption: Principle of the MTT assay for assessing cell viability.

Simplified LPS-Induced Inflammatory Signaling Pathway



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Caption: Simplified signaling pathway of LPS-induced inflammation.

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